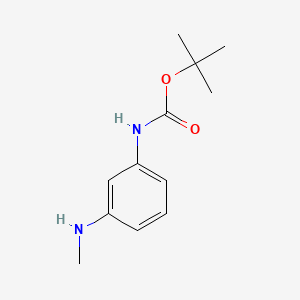

tert-Butyl (3-(methylamino)phenyl)carbamate

描述

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a base peak at m/z 223.1 [M+H]⁺, with fragmentation pathways yielding ions at m/z 167.0 (loss of tert-butyl) and m/z 121.0 (phenyl–NHCH₃) .

Thermodynamic Properties and Solubility Behavior

Table 2: Thermodynamic and solubility data

The compound exhibits moderate lipophilicity (LogP = 2.23), favoring solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane . Aqueous solubility is limited due to the hydrophobic tert-butyl group, though protonation of the methylamino group (–NHCH₃) enhances solubility in acidic media . Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of −15°C, consistent with its amorphous solid state at room temperature .

属性

IUPAC Name |

tert-butyl N-[3-(methylamino)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h5-8,13H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQSQKBDOJILSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721003 | |

| Record name | tert-Butyl [3-(methylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134328-09-8 | |

| Record name | tert-Butyl [3-(methylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The synthesis begins with (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate as the precursor. Key steps include:

-

Alkylation : Methyl sulfate reacts with the precursor’s hydroxyl group under basic conditions (50% KOH), facilitated by tetrabutylammonium bromide as a phase-transfer catalyst.

-

Temperature Control : The reaction proceeds at −10°C to 20°C to minimize side reactions.

-

Workup : Post-reaction purification involves sequential washes with dilute HCl, saturated NaHCO₃, and water to remove unreacted reagents and byproducts.

Optimization Parameters

Critical factors influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 wt% (TBAB) | Maximizes alkylation efficiency |

| Methyl Sulfate Equiv | 1.2–2.0 equiv | Ensures complete methylation |

| Solvent | Ethyl acetate | Enhances solubility of intermediates |

| Reaction Temperature | −10°C → 20°C (gradient) | Prevents decomposition |

Case Study :

-

Embodiment 4 : 57.0 g precursor, 3.0 g TBAB, 109.5 g methyl sulfate → 97% yield.

-

Embodiment 5 : Reduced methyl sulfate (48.7 g) with increased TBAB (6.0 g) → 95% yield, highlighting stoichiometric balance.

Key Insight : The alkylation method superior for large-scale production due to higher yields and cost-effectiveness.

Solvent and Catalytic Effects

The choice of solvent and catalyst significantly impacts reaction kinetics. Data from phenylcarbamate studies (ACS Omega, 2022) reveal solvent-dependent outcomes:

Solvent Selection

-

Ethyl Acetate : Preferred in the patent method for its balance of polarity and inertness.

-

Tetrahydrofuran (THF) : Accelerates deprotection but risks urea formation in related systems.

-

Acetonitrile (MeCN) : Promotes rapid reactions but may complicate purification.

Industrial Scalability Considerations

Process Intensification

-

Continuous Flow Systems : Potential to improve temperature control and reduce reaction times.

-

Waste Management : Methyl sulfate’s toxicity necessitates closed-loop systems for byproduct recovery.

Stability Profiling

Thermal and hydrolytic stability data ensure product integrity during storage:

| Condition | Degradation After 30 Days |

|---|---|

| 25°C, dry air | <5% |

| 40°C, 75% humidity | 25% |

化学反应分析

Types of Reactions

tert-Butyl (3-(methylamino)phenyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halides and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学研究应用

tert-Butyl (3-(methylamino)phenyl)carbamate has several applications in scientific research:

Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for amines in peptide synthesis.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

作用机制

The mechanism of action of tert-butyl (3-(methylamino)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It may also interact with enzymes and receptors in biological systems, influencing their activity and function.

相似化合物的比较

Structural Analogs and Key Differences

The compound’s closest analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

生物活性

Tert-butyl (3-(methylamino)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 236.31 g/mol. The compound features a tert-butyl group attached to a phenyl ring, which is further substituted with a methylamino group. This structure is significant as it influences the compound's reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets. The presence of the methylamino group may enhance its ability to form hydrogen bonds with proteins, potentially leading to covalent modifications that can alter enzyme activities or protein functions. This interaction profile suggests that the compound could modulate signaling pathways relevant to various diseases, including cancer.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that structurally related carbamates possess significant antitumor properties, suggesting the potential for this compound in cancer therapy .

Case Study:

A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines, revealing that modifications in the alkyl chain significantly influenced their potency. The findings indicated that compounds with a methylamino substitution demonstrated improved activity compared to their counterparts lacking this group .

Anti-inflammatory Activity

In addition to antitumor effects, this compound has been investigated for its anti-inflammatory properties . A study reported that related carbamate derivatives exhibited promising anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% in carrageenan-induced edema models .

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl (3-(aminomethyl)phenyl)carbamate | 72207230 | Lacks methyl group on nitrogen; different activity profile |

| Tert-butyl (3-(dimethylaminomethyl)phenyl)carbamate | 1508477-85-7 | Contains dimethyl instead of methyl; altered biological properties |

Pharmacological Profiles

The pharmacological profiles of this compound suggest interactions with several biological targets:

- Calmodulin-dependent kinases : These kinases are crucial in regulating insulin sensitivity and glucose metabolism. Inhibitors targeting these pathways have shown promise in restoring insulin sensitivity in obesity models .

- HSET (KIFC1) : Compounds similar to this compound have been identified as inhibitors of HSET, which plays a role in cancer cell proliferation by clustering centrosomes .

Comparative Analysis

The structural variations among carbamate derivatives significantly impact their biological activities. For example, the substitution pattern on the phenyl ring and the type of amine group can lead to different pharmacological profiles.

常见问题

Q. Critical factors :

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .

- Temperature : Mild conditions (0–25°C) prevent decomposition of the carbamate group .

- Catalysts : Phase-transfer catalysts improve yields in biphasic systems .

Q. Stability Data :

| Condition | Degradation (%) after 30 days |

|---|---|

| 25°C, dry air | <5 |

| 40°C, 75% humidity | 25 |

Advanced Research Questions

How do structural modifications (e.g., fluorination) impact biological activity?

Answer:

- Electron-withdrawing groups (e.g., -F): Enhance metabolic stability but may reduce membrane permeability .

- Methylamino group : Facilitates hydrogen bonding with target enzymes (e.g., kinases) .

Q. Case Study :

- Analog : tert-Butyl (3-(trifluoromethyl)phenyl)carbamate showed 3x higher CYP450 inhibition vs. non-fluorinated analogs .

- Methodology : Use SPR (Surface Plasmon Resonance) to quantify binding affinities .

What computational methods optimize synthesis and predict reactivity?

Answer:

- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states for carbamate bond formation .

- Solvent Effects : COSMO-RS simulations predict solvent compatibility .

- Machine Learning : Train models on reaction databases to prioritize high-yield conditions .

Example : DFT-guided optimization reduced reaction time by 40% in tert-butyl carbamate analogs .

How are mechanistic studies designed to resolve contradictory bioactivity data?

Answer:

Q. Data Contradictions :

- Conflict : Some studies report anti-inflammatory activity , while others show no effect.

- Resolution : Validate target engagement via CRISPR-edited cell lines lacking putative receptors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。